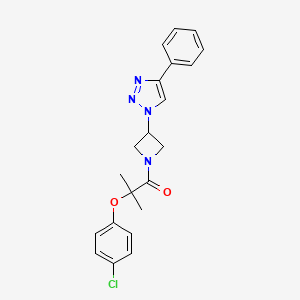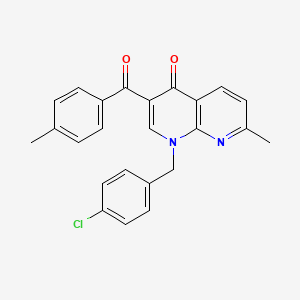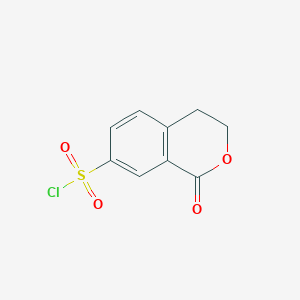![molecular formula C16H14ClN5S B2938948 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea CAS No. 374911-53-2](/img/structure/B2938948.png)
1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea” belongs to the class of quinazolines, which are heterocyclic compounds. Quinazolines have a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The presence of a thiourea group could potentially enhance these properties.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A notable application of compounds related to "1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea" is in the synthesis of heterocyclic compounds. Abdel-Mohsen (2003) detailed the synthesis of various heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, showcasing a methodology that could potentially be adapted for synthesizing compounds related to "1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea" (Abdel-Mohsen, 2003).
Antimicrobial Activities
The potential antimicrobial properties of quinazoline derivatives have been extensively explored. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, revealing that certain derivatives exhibited good activity compared to standard drugs (Patel & Shaikh, 2011). This suggests that modifications of the "1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea" structure could yield potent antimicrobial agents.
Novel Therapeutic Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents by Desai et al. (2007) also highlight the therapeutic potential of quinazoline derivatives. The study demonstrated that these compounds exhibited antibacterial and antifungal activities against various pathogens, suggesting that "1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea" and its analogs could serve as leads for the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Mechanism of Action
properties
IUPAC Name |
1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5S/c1-18-16(23)22-21-15-19-13-8-7-11(17)9-12(13)14(20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZVUUCMSFMHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325270 |
Source


|
| Record name | 1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea | |
CAS RN |
374911-53-2 |
Source


|
| Record name | 1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-fluoro-4-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2938868.png)
![4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2938871.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2938874.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-methylisoxazole-5-carboxamide](/img/structure/B2938875.png)



![N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938884.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2938885.png)

